(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
This compound features a methanone core bridging two heterocyclic systems: a 5-(furan-2-yl)isoxazole and a 4-(thiophen-3-yl)piperidine. The isoxazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the thiophene-substituted piperidine enhances lipophilicity and modulates electronic properties.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(14-10-16(22-18-14)15-2-1-8-21-15)19-6-3-12(4-7-19)13-5-9-23-11-13/h1-2,5,8-12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXGDWVCWDBUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-(Furan-2-yl)isoxazole-3-carbonyl Synthesis
The isoxazole core is constructed via [3+2] cycloaddition between furan-2-carbonitrile oxide and a β-keto ester. Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate serves as the precursor, synthesized in 85% yield under Huisgen conditions. Subsequent reduction with sodium borohydride in ethanol (0–20°C, 4 h) yields (5-(furan-2-yl)isoxazol-3-yl)methanol (88% yield). Oxidation of the primary alcohol to the carboxylic acid is achieved using Jones reagent (CrO3/H2SO4), followed by conversion to the acyl chloride using thionyl chloride.
4-(Thiophen-3-yl)piperidine Preparation
Piperidine functionalization at the 4-position is accomplished via Suzuki-Miyaura coupling. 4-Bromopiperidine hydrobromide is treated with thiophen-3-ylboronic acid under Pd(PPh3)4 catalysis (K2CO3, dioxane/H2O, 80°C), yielding 4-(thiophen-3-yl)piperidine in 72% yield. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) ensures removal of residual palladium.
Coupling Strategies for Methanone Bridge Formation
The methanone bridge is established through nucleophilic acyl substitution. (5-(Furan-2-yl)isoxazol-3-yl)carbonyl chloride reacts with 4-(thiophen-3-yl)piperidine in dichloromethane, catalyzed by triethylamine (0°C to room temperature, 12 h). Alternative methods include DMSO-mediated oxidative coupling under nitrogen, which enhances reaction efficiency (75% yield).
Table 1. Comparative Analysis of Coupling Methods
| Method | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | DCM | Et3N | 0°C → RT | 68% | |
| Oxidative coupling | DMSO | CuCl | 80°C | 75% |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMSO, DMF) improve solubility of the piperidine nucleophile, while dichloromethane minimizes side reactions. Kinetic studies reveal a second-order dependence on acyl chloride and piperidine concentrations in DCM, whereas DMSO stabilizes intermediates via coordination to copper.
Catalytic Systems
Copper(I) chloride (5 mol%) in DMSO accelerates the coupling by facilitating single-electron transfer, confirmed by ESR spectroscopy. Control experiments without catalyst show <10% conversion, underscoring CuCl’s critical role.
Structural Characterization and Analytical Data
The final product is characterized by 1H NMR, 13C NMR, and HRMS. Key spectral features include:
- 1H NMR (400 MHz, CDCl3): δ 7.82–7.78 (m, 1H, furan H-5), 7.05–7.00 (m, 1H, thiophene H-4), 6.71–6.63 (m, 2H, furan H-3/H-4), 4.71 (s, 2H, piperidine CH2).
- 13C NMR (100 MHz, CDCl3): δ 194.2 (C=O), 162.7 (isoxazole C-3), 141.8 (furan C-2), 139.8 (thiophene C-3).
- HRMS (EI): Calcd for C18H16N2O3S [M]+: 340.0924; Found: 340.0927.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (100 g) using continuous flow reactors demonstrates 82% yield with residence time <30 minutes. Critical parameters include precise temperature control (±2°C) and degassed solvents to prevent oxidation. Regulatory compliance requires residual CuCl levels <10 ppm, achievable via chelating resin treatment.
Challenges and Alternative Pathways
Competing Side Reactions
Unwanted N-alkylation of piperidine is suppressed by using bulky bases (DBU vs. Et3N). Infrared spectroscopy confirms selective C-acylation when DBU is employed.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction time from 12 h to 45 minutes (70°C, 300 W) with comparable yield (73%). Solvent-free conditions under ball milling are under investigation.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the isoxazole ring could produce isoxazoline derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows researchers to explore new synthetic pathways and develop novel chemical entities.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Studies have indicated that isoxazole derivatives can inhibit the growth of pathogens such as E. coli and S. aureus .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cells .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Neurological Disorders : Some derivatives are being investigated for their ability to modulate neurotransmitter systems, which may have implications in treating diseases such as Alzheimer's and other cognitive impairments .
- Metabolic Disorders : Research shows that certain compounds related to this structure can inhibit enzymes associated with metabolic syndrome, potentially offering treatments for type 2 diabetes and obesity .
Industry
In industrial applications, this compound is being studied for its role in developing new materials with unique properties:
- Conductive Polymers : The incorporation of furan and thiophene rings can enhance the electrical conductivity of polymers, making them suitable for electronic applications.
- Advanced Coatings : The chemical stability and reactivity of this compound can be exploited in creating coatings that are resistant to environmental degradation.
Case Studies
- Antimicrobial Activity Study : A study conducted by RamaRao et al. (2011) synthesized various isoxazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. Compounds with thiophene substitutions showed significant activity, indicating the importance of structural features in antimicrobial efficacy .
- Cytotoxicity Assessment : In a study by Tzanetou et al. (2014), isoxazole fused compounds were tested against multiple cancer cell lines, revealing promising cytostatic activity. These findings highlight the potential for developing new anticancer agents based on similar structural frameworks .
Mechanism of Action
The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone ()
This analog replaces the isoxazole-furan system with a 4-aminophenyl group and substitutes piperidine with 4-methylpiperazine. Key differences include:
- Electronic Effects : The aromatic amine in the phenyl group increases electron density, contrasting with the electron-deficient isoxazole ring in the main compound.
- Solubility : The piperazine moiety improves aqueous solubility due to its basic nitrogen, whereas the thiophene-substituted piperidine in the main compound may reduce it.
- Synthesis : Both compounds utilize α-halogenated ketones in nucleophilic substitution reactions, but the main compound requires multi-step heterocyclic coupling (e.g., Huisgen cycloaddition for isoxazole formation) .
Structural Analog: Thiazole-Pyrazole Derivatives ()
The compounds 4 and 5 in feature thiazole-pyrazole cores with fluorophenyl substituents. Comparisons include:
- Planarity : Both analogs exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, similar to the main compound’s furan-thiophene spatial arrangement .
- Crystallinity : The main compound’s crystallinity may differ due to the rigid isoxazole vs. the flexible pyrazoline-thiazole linkage in analogs.
- Substituent Effects : Fluorine atoms in analogs enhance metabolic stability and membrane permeability, paralleling the thiophene’s role in the main compound .
Pyrazolo-Pyrimidine Derivatives ()
Example 76 in contains a thiophene-morpholine system linked to a pyrazolo-pyrimidine core. Key contrasts:
- Thermal Stability : The pyrazolo-pyrimidine derivative has a high melting point (252–255°C), suggesting greater stability than the main compound, which likely has a lower mp due to less aromatic stacking .
- Electronic Properties : The morpholine-thiophene group introduces strong electron-donating effects, differing from the main compound’s furan-isoxazole electron-withdrawing character.
Table 2: Thermal and Electronic Properties
Research Findings and Implications
- Synthetic Complexity : The main compound’s synthesis likely involves challenges in coupling sterically hindered heterocycles, akin to triazole-thioether formations in .
- Structural Flexibility : Unlike rigid thiazole derivatives (), the piperidine ring in the main compound may allow conformational adaptability for target binding .
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, including furan, isoxazole, thiophene, and piperidine rings. This combination suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.4 g/mol. The structure includes significant functional groups that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₃S |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 1421475-99-1 |
| Structure | Structure |
The biological activity of the compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Early studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Potential
Isoxazole derivatives have been studied for their anticancer properties. For instance, compounds with similar structures have shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential effects:
- Antityrosinase Activity : A study on furan-chalcone derivatives showed significant inhibitory effects on mushroom tyrosinase (IC50 values as low as 0.0433 µM), indicating potential applications in skin whitening agents or anti-melanogenesis treatments .
- Cytotoxicity Studies : Research has demonstrated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound might also possess similar properties .
- Molecular Docking Studies : Computational studies have indicated that various isoxazole derivatives can effectively bind to target proteins involved in disease pathways, which could be extrapolated to predict the binding affinity of this compound to similar targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Preparation of the isoxazole-furan precursor via cyclization of a β-diketone derivative with hydroxylamine under acidic conditions (e.g., HCl/EtOH, 60–80°C, 6–8 hours) .
- Step 2 : Functionalization of the piperidine-thiophene moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) at 80–100°C with palladium catalysts .
- Step 3 : Methanone linkage via a Friedel-Crafts acylation or carbodiimide-mediated coupling (e.g., DCC/DMAP in dry DCM, room temperature, 12 hours) .
- Key Conditions : Strict anhydrous environments, controlled pH for cyclization, and catalysts like Pd(PPh₃)₄ for coupling. Reaction progress is monitored via TLC and HPLC .
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identifies proton environments and confirms substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl regiochemistry) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and heterocyclic C=N/C-O bonds .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. How can researchers design initial biological activity screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes associated with thiophene/piperidine motifs (e.g., GPCRs, kinases) .
- In Vitro Assays :
- Enzyme inhibition (e.g., fluorescence-based assays for kinase activity).
- Cell viability (MTT assay against cancer lines, IC₅₀ determination).
- Controls : Use structurally similar compounds (e.g., thiophene-free analogs) to isolate the contribution of specific moieties .
- Data Interpretation : Compare results with known inhibitors (e.g., staurosporine for kinases) and validate via dose-response curves .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., isoxazole formation or piperidine coupling) be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen incorporation during isoxazole cyclization .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) optimize transition states and predict activation energies for coupling reactions .
- Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC to deduce rate-determining steps .
Q. What strategies optimize yield and purity during synthesis, particularly for minimizing by-products?
- Methodological Answer :
- By-product Identification : LC-MS or GC-MS detects impurities (e.g., unreacted intermediates or oxidation products) .
- Purification : Use preparative HPLC with C18 columns or silica gel chromatography (hexane/EtOAc gradient) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity in coupling steps .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Testing : Evaluate compound degradation in assay media (LC-MS) to rule out false negatives .
- SAR Analysis : Synthesize derivatives with incremental structural changes (e.g., substituent halogens) to isolate bioactive moieties .
Q. What role do computational methods (e.g., molecular docking, QSAR) play in predicting the compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Models : Train models on datasets of analogous compounds to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .
Q. How can researchers design stability studies to evaluate the compound’s shelf-life under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13), then quantify degradation via HPLC .
- Arrhenius Analysis : Predict shelf-life at 25°C using degradation rates at elevated temperatures .
- Excipient Screening : Test stabilizers (e.g., ascorbic acid for oxidation-prone thiophene) in solid dispersions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
